Ethyl 2-benzamidoacrylate
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Overview
Description
Ethyl 2-benzamidoacrylate is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a benzamido group, and an acrylate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-benzamidoacrylate can be synthesized through the reaction of ethyl acrylate with benzamide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of benzamide to the acrylate ester. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzamidoacrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Ethyl 2-benzamidoacrylate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-benzamidoacrylate involves its interaction with nucleophiles and electrophiles in chemical reactions. The acrylate moiety acts as an electrophilic center, while the benzamido group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of various compounds.
Comparison with Similar Compounds
Ethyl acrylate: Similar in structure but lacks the benzamido group.
Benzamide: Contains the benzamido group but lacks the acrylate moiety.
Methyl 2-benzamidoacrylate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the combination of the ethyl ester, benzamido, and acrylate groups, which confer specific reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
ethyl 2-benzamidoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)9(2)13-11(14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRNSBHXJZSFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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